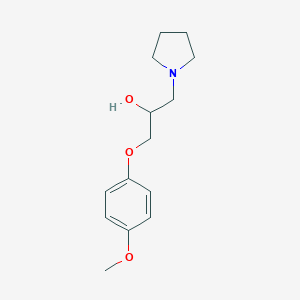![molecular formula C21H21NO B256864 9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol, commonly known as PFPF or 9-PPPF, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of phenylpiperidine derivatives and has been studied for its potential use as a ligand for the dopamine D3 receptor.
Wirkmechanismus
PFPF acts as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor to a certain extent but not fully. This mechanism of action may have implications for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects:
Studies have shown that PFPF can increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation. PFPF has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PFPF is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of PFPF is its partial agonist activity, which may complicate interpretation of results in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on PFPF. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which could have implications for the treatment of addiction and other disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of PFPF and its potential therapeutic applications.
Synthesemethoden
The synthesis of PFPF involves a multi-step process, starting with the reaction of 1-bromo-3-chloropropane with piperidine to form 1-(piperidin-1-yl)propan-3-ol. This intermediate is then reacted with 9-fluorenone in the presence of sodium hydride to yield PFPF.
Wissenschaftliche Forschungsanwendungen
PFPF has been studied for its potential use as a ligand for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that PFPF has high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for further research in this area.
Eigenschaften
Produktname |
9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
9-(3-piperidin-1-ylprop-1-ynyl)fluoren-9-ol |
InChI |
InChI=1S/C21H21NO/c23-21(13-8-16-22-14-6-1-7-15-22)19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,23H,1,6-7,14-16H2 |
InChI-Schlüssel |
CSYSCFUFWVWQKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Kanonische SMILES |
C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)



![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)